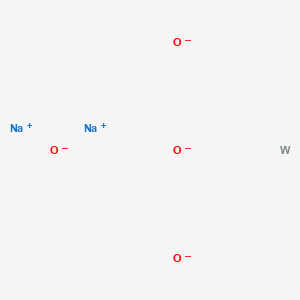

Disodium;oxygen(2-);tungsten

Description

Disodium dioxido(dioxo)tungsten, commonly known as sodium tungstate (Na₂WO₄), is an inorganic compound composed of sodium cations (Na⁺) and tungstate anions (WO₄²⁻). It is a white crystalline solid with a density of 4.18 g/cm³ at 20°C and a melting point of 698°C . The compound is highly soluble in water (73.2 g/L at 21°C) and forms alkaline solutions due to its dissociation into Na⁺ and WO₄²⁻ ions .

Properties

CAS No. |

11120-01-7 |

|---|---|

Molecular Formula |

NaOW |

Molecular Weight |

222.83 g/mol |

IUPAC Name |

disodium;oxygen(2-);tungsten |

InChI |

InChI=1S/Na.O.W |

InChI Key |

QOBFCGLLOGLAPM-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |

Canonical SMILES |

O=[W].[Na] |

Other CAS No. |

11140-64-0 |

Related CAS |

13472-45-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium ditungstate can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO3) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tungsten trioxide:

WO3+2NaOH→Na2WO4+H2O

Industrial Production Methods: In industrial settings, disodium ditungstate is often produced by the fusion of tungsten ores with sodium carbonate (Na2CO3). The resulting sodium tungstate is then dissolved in water and purified through crystallization. This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Disodium ditungstate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state tungsten compounds.

Reduction: It can be reduced to lower oxidation state tungsten compounds.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like hydrogen gas (H2) or carbon monoxide (CO) are commonly employed.

Substitution: Reactions with other metal salts can lead to the formation of different tungstate compounds.

Major Products Formed:

Oxidation: Higher oxidation state tungsten oxides.

Reduction: Lower oxidation state tungsten oxides or tungsten metal.

Substitution: Various metal tungstates depending on the substituting cation.

Scientific Research Applications

Disodium ditungstate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and in the preparation of other tungsten compounds.

Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of tungsten-based materials, such as tungsten carbide, and in the manufacturing of pigments and dyes.

Mechanism of Action

The mechanism by which disodium ditungstate exerts its effects is primarily through its ability to participate in redox reactions. Tungsten can cycle between different oxidation states, allowing it to act as a catalyst in various chemical processes. In biological systems, it can interact with enzymes and other proteins, potentially influencing cellular pathways and functions.

Comparison with Similar Compounds

Chemical Properties :

- Hydrated form of sodium tungstate, retaining the same chemical formula but with two water molecules incorporated into the crystal lattice.

- Lower thermal stability compared to the anhydrous form, with dehydration occurring at elevated temperatures .

Tungsten Trioxide (WO₃)

Physical and Chemical Properties :

| Property | Sodium Tungstate (Na₂WO₄) | Tungsten Trioxide (WO₃) |

|---|---|---|

| Appearance | White crystalline solid | Light yellow crystalline solid |

| Melting Point | 698°C | 1,473°C |

| Solubility in Water | 73.2 g/L (21°C) | Insoluble |

| Chemical Behavior | Alkaline in solution | Acidic oxide; reacts with bases |

Calcium Tungstate (Scheelite, CaWO₄)

Comparison with Sodium Tungstate :

- Structure : Both are tungstates, but calcium tungstate has a divalent cation (Ca²⁺) instead of Na⁺.

- Solubility : Calcium tungstate is sparingly soluble in water, making it less versatile in aqueous chemistry compared to Na₂WO₄ .

- Applications : Primarily used in luminescent materials and X-ray screens, unlike sodium tungstate’s catalytic and metallurgical roles .

Research Findings and Data Tables

Thermal and Solubility Data

Environmental and Toxicological Profiles

- Tungsten Trioxide : Generally inert but may release toxic tungsten ions under extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.